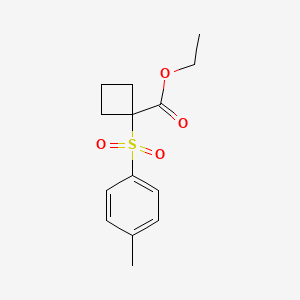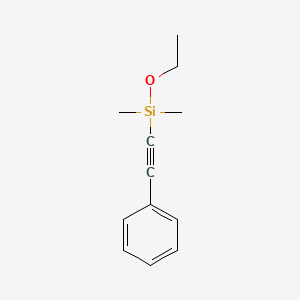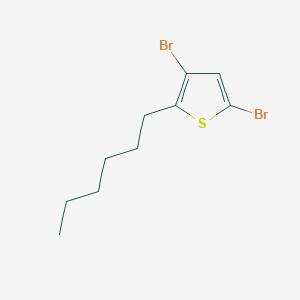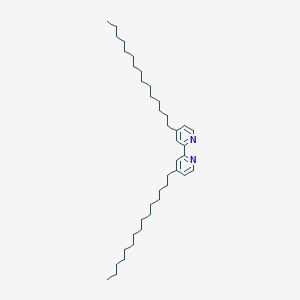![molecular formula C17H16ClN5O B12553994 Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- CAS No. 189249-70-5](/img/structure/B12553994.png)
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- is a complex organic compound that belongs to the class of phenols and triazines This compound is characterized by the presence of a phenol group and a triazine ring, which are connected through an aminoethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- typically involves the condensation of cyanuric chloride with aniline . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as sodium carbonate, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted phenol and triazine derivatives.
Applications De Recherche Scientifique
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it has been shown to exhibit binding affinity to SARS-CoV-2 proteins, potentially inhibiting their function . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- can be compared with other similar compounds, such as:
Phenol, 4-[2-[[4-chloro-6-(4-bromo-phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-: This compound has a bromine atom instead of a phenyl group, which can affect its reactivity and applications.
Phenol, 4-[2-[[4-chloro-6-(4-methoxy-phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-:
These comparisons highlight the uniqueness of Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]- in terms of its structure and applications.
Propriétés
Numéro CAS |
189249-70-5 |
|---|---|
Formule moléculaire |
C17H16ClN5O |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
4-[2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethyl]phenol |
InChI |
InChI=1S/C17H16ClN5O/c18-15-21-16(19-11-10-12-6-8-14(24)9-7-12)23-17(22-15)20-13-4-2-1-3-5-13/h1-9,24H,10-11H2,(H2,19,20,21,22,23) |
Clé InChI |
GKVQNYVZZKUCTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CC=C(C=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


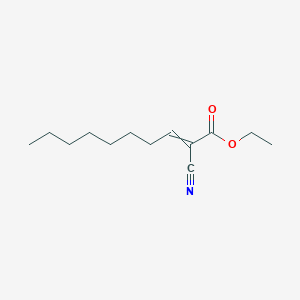
![2-{[2-(Dimethylamino)ethyl]selanyl}ethan-1-ol](/img/structure/B12553920.png)
![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)

![[(1R,2S)-2-Cyclohexylcyclopropyl]methanol](/img/structure/B12553969.png)
![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)

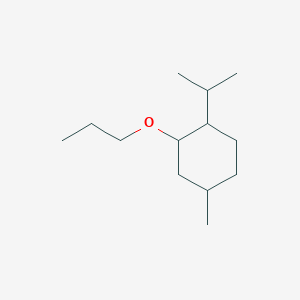
![1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12553989.png)
